molecular formula C16H19NO4S B12614207 Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- CAS No. 915372-72-4

Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl-

Cat. No.: B12614207
CAS No.: 915372-72-4
M. Wt: 321.4 g/mol
InChI Key: ZJNBFMMEQOTYSN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- typically involves the reaction of 2-hydroxyphenylamine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)benzenesulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(pyrimidin-2-yl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and trimethyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

915372-72-4

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-10-9-15(21-4)11(2)12(3)16(10)22(19,20)17-13-7-5-6-8-14(13)18/h5-9,17-18H,1-4H3

InChI Key

ZJNBFMMEQOTYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC2=CC=CC=C2O)C)C)OC

Origin of Product

United States

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